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2-Butanone, 4-(2-propenylthio)-(9CI)

Cat. No.: B14241183
CAS No.: 514848-29-4
M. Wt: 144.24 g/mol
InChI Key: XEUFXEDTTFEZPZ-UHFFFAOYSA-N
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Description

Contextual Background of Organosulfur Ketones in Contemporary Chemical Science

Organosulfur compounds are integral to many areas of chemical science, finding applications in pharmaceuticals, materials, and organic synthesis. The presence of a sulfur atom imparts distinct chemical properties compared to their oxygen-containing counterparts. Thioethers, characterized by a C-S-C linkage, are noted for the polarizability of the sulfur atom, which influences their reactivity. fiveable.me Unlike ethers, thioethers can be oxidized to form sulfoxides and sulfones, expanding their synthetic utility. fiveable.me

Ketones, on the other hand, are a cornerstone of organic chemistry, with the carbonyl group being a site for a vast array of chemical transformations. The combination of a ketone and a thioether in one molecule, as in the case of organosulfur ketones, creates a bifunctional platform for chemical exploration. These compounds can serve as versatile building blocks in the synthesis of more complex molecular architectures.

Historical Trajectories of Research on Related Propenylthio-Containing Compounds

Research into organosulfur compounds has a rich history, with early investigations focusing on their isolation from natural sources and the study of their characteristic, often pungent, odors. The development of synthetic methodologies for the formation of carbon-sulfur bonds has been a significant area of research. One common method for synthesizing thioethers involves the reaction of a thiol with an alkyl halide. quimicaorganica.org

Compounds containing the propenylthio (or allylthio) group are found in nature, with allicin (B1665233) from garlic being a well-known example. Allicin and other related compounds have been the subject of extensive research due to their broad range of biological activities, including antimicrobial properties. mdpi.com This has spurred interest in the synthesis and biological evaluation of other molecules containing the allylthio moiety. The reactivity of the allyl group, including its ability to undergo addition reactions and rearrangements, adds to the chemical interest in these compounds.

Rationale for Dedicated Academic Inquiry into 2-Butanone (B6335102), 4-(2-propenylthio)-(9CI)

A dedicated academic inquiry into 2-Butanone, 4-(2-propenylthio)-(9CI) is warranted for several reasons. The unique combination of a ketone and a propenylthio group within the same molecule suggests a rich and underexplored chemical reactivity. The thioether sulfur atom can act as a nucleophile, while the ketone's carbonyl carbon is an electrophilic center. Furthermore, the protons alpha to the carbonyl group are acidic and can be removed to form an enolate, providing another avenue for reactivity.

The presence of the propenylthio group is particularly intriguing from a biological perspective. Given the known biological activities of other allylthio-containing compounds, it is plausible that 2-Butanone, 4-(2-propenylthio)-(9CI) may exhibit interesting pharmacological properties. Its structural features could allow it to interact with biological targets in novel ways, potentially leading to the discovery of new therapeutic agents.

Overview of Research Objectives and Scope for 2-Butanone, 4-(2-propenylthio)-(9CI)

A comprehensive research program focused on 2-Butanone, 4-(2-propenylthio)-(9CI) would encompass several key objectives. The initial and most fundamental objective would be the development of an efficient and scalable synthetic route to the compound. This would likely involve the exploration of various strategies for the formation of the key carbon-sulfur bond.

Once a reliable synthesis is established, a thorough characterization of the compound's physicochemical properties would be necessary. This would include detailed spectroscopic analysis to confirm its structure and to provide a basis for understanding its chemical behavior. The table below provides an illustrative example of the expected spectroscopic data for a compound of this class.

Illustrative Spectroscopic Data for Organosulfur Ketones

Spectroscopic Technique Characteristic Absorption/Signal
Infrared (IR) Spectroscopy Strong C=O stretch (1650-1800 cm⁻¹)
¹H NMR Spectroscopy Deshielded signal for protons alpha to the carbonyl (2-2.5 ppm)

This table presents typical spectroscopic data for the class of organosulfur ketones and is for illustrative purposes. pressbooks.puboregonstate.edu

Subsequent research would focus on exploring the reactivity of 2-Butanone, 4-(2-propenylthio)-(9CI). This could involve studying the oxidation of the thioether to the corresponding sulfoxide (B87167) and sulfone, as well as investigating the reactions of the ketone functionality, such as aldol (B89426) condensations or reductions.

A significant part of the research scope would be the evaluation of the compound's biological activity. This would involve screening for a range of activities, such as antimicrobial, antifungal, and anticancer properties. Any promising results would necessitate further investigation into the mechanism of action and structure-activity relationships.

Finally, the potential of 2-Butanone, 4-(2-propenylthio)-(9CI) as a building block in organic synthesis could be explored. Its bifunctional nature could be exploited to create more complex and potentially valuable molecules.

The following table provides a comparison of the general physical properties of thioethers and ethers, highlighting the influence of the sulfur atom.

Comparison of Physical Properties: Thioethers vs. Ethers

Property Thioethers (R-S-R) Ethers (R-O-R)
Volatility Less volatile More volatile
Melting Point Higher Lower
Hydrophilicity Less hydrophilic More hydrophilic

This table provides a general comparison and is for illustrative purposes. libretexts.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12OS B14241183 2-Butanone, 4-(2-propenylthio)-(9CI) CAS No. 514848-29-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

514848-29-4

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

4-prop-2-enylsulfanylbutan-2-one

InChI

InChI=1S/C7H12OS/c1-3-5-9-6-4-7(2)8/h3H,1,4-6H2,2H3

InChI Key

XEUFXEDTTFEZPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCSCC=C

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Route Development for 2 Butanone, 4 2 Propenylthio 9ci

Comprehensive Retrosynthetic Analysis and Identification of Key Synthetic Precursors

A retrosynthetic analysis of 2-Butanone (B6335102), 4-(2-propenylthio)-(9CI) reveals several potential disconnection points, leading to readily available starting materials. The most logical disconnection is at the carbon-sulfur (C-S) bond, suggesting a thiol or its equivalent and a suitable electrophile as the primary synthons.

Key Disconnections and Precursors:

C-S Bond Disconnection: This is the most straightforward approach, breaking the molecule into an allyl sulfur nucleophile and a 4-carbon electrophile containing a ketone.

Precursors:

Allyl mercaptan (prop-2-ene-1-thiol) or a corresponding thiolate salt.

A 4-halobutan-2-one (e.g., 4-chloro-2-butanone (B110788) or 4-bromo-2-butanone).

Alternative C-S Bond Formation: An alternative strategy involves the reaction of an allyl halide with a sulfur-containing nucleophile derived from a 4-mercaptobutan-2-one precursor. However, the synthesis of 4-mercaptobutan-2-one is less direct.

C-C Bond Disconnection: While less common for this type of molecule, a disconnection alpha to the ketone could be envisioned, but this would involve more complex multi-step syntheses.

Based on this analysis, the most promising key precursors are allyl mercaptan and a 4-halobutan-2-one. These starting materials are commercially available or can be synthesized through established methods.

Exploration of Convergent and Divergent Synthetic Pathways

Both convergent and divergent strategies can be employed for the synthesis of 2-Butanone, 4-(2-propenylthio)-(9CI).

A convergent approach would involve the synthesis of two key fragments that are then joined in a final step. In this case, the reaction between allyl mercaptan and 4-chloro-2-butanone represents a simple convergent synthesis.

A divergent approach would start from a common intermediate that can be modified to produce a variety of related compounds. For example, one could start with 4-hydroxy-2-butanone, which can be converted to the target thioether or other derivatives.

The formation of the C-S bond is the cornerstone of this synthesis. Several methodologies can be optimized for this transformation, ranging from classical nucleophilic substitution to modern catalytic approaches.

Nucleophilic Substitution (SN2): The reaction of allyl mercaptan with a 4-halobutan-2-one is a classic SN2 reaction. The efficiency of this reaction can be optimized by careful selection of the base, solvent, and temperature.

Reaction Conditions for SN2 C-S Bond Formation
Parameter Condition
Base Sodium hydroxide, potassium carbonate, or organic bases like triethylamine
Solvent Polar aprotic solvents such as acetone, DMF, or acetonitrile
Temperature Room temperature to mild heating (40-60 °C)

Palladium-Catalyzed Allylic Thioetherification: For more complex substrates or to achieve higher selectivity, palladium-catalyzed reactions are a powerful tool. rsc.org These reactions often proceed under mild conditions with high yields. rsc.org

Metal-Free Approaches: To avoid metal contamination and for greener synthesis, metal-free methods have been developed. These can involve the use of radical initiators or occur under electrochemical conditions. researchgate.netsemanticscholar.orgrsc.org

The ketone functionality in 2-Butanone, 4-(2-propenylthio)-(9CI) allows for a range of subsequent transformations. However, the presence of the thioether can interfere with certain reactions. Therefore, chemoselective strategies are crucial.

Protection-Deprotection Strategies: The ketone can be protected as a ketal or acetal (B89532) before performing reactions on other parts of the molecule. This is a common strategy to avoid unwanted side reactions.

Direct α-Functionalization: Modern synthetic methods allow for the direct and enantioselective α-functionalization of ketones. springernature.comnih.govresearchgate.net This can be achieved using organocatalysis or transition metal catalysis. springernature.comnih.govresearchgate.net For instance, an iridium catalyst can be used to introduce a variety of nucleophiles at the alpha position of a masked ketone. nih.govresearchgate.net

Strategies for Chemoselective Ketone Functionalization
Strategy Description
Ketal/Acetal Protection The ketone is reacted with a diol (e.g., ethylene (B1197577) glycol) in the presence of an acid catalyst to form a cyclic ketal, which is stable to many reaction conditions. Deprotection is achieved by acid-catalyzed hydrolysis.
Enolate Chemistry The ketone can be deprotonated at the α-carbon to form an enolate, which is a powerful nucleophile for C-C bond formation.
Reductive Amination The ketone can be converted to an amine via reaction with ammonia (B1221849) or a primary amine in the presence of a reducing agent.
Wittig Reaction The ketone can be converted to an alkene by reaction with a phosphonium (B103445) ylide.

Green Chemistry Principles and Sustainable Synthesis Approaches

The use of catalysts is a cornerstone of green chemistry as it can reduce energy consumption and waste generation.

Transition Metal Catalysis: Catalysts based on ruthenium, nickel, and tin have shown promise in the synthesis of allylic thioethers from allylic alcohols and thiols. researchgate.net These reactions often proceed with high atom economy. researchgate.net

Organocatalysis: Metal-free organocatalysts are an attractive alternative to transition metal catalysts. For example, TAPC (1,1,3,3-tetramethyl-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]guanidine) has been shown to efficiently catalyze the reaction of alcohols with thiols under solvent-free conditions. organic-chemistry.org

Catalytic Systems for C-S Bond Formation
Catalyst Advantages
Ruthenium Complexes High efficiency and functional group tolerance. researchgate.net
Palladium Complexes Mild reaction conditions and high yields for allylic thioetherification. rsc.org
Tin(II) Triflate Effective for the synthesis of allyl sulfides from allyl alcohols and thiols. researchgate.net
TAPC Metal-free, solvent-free conditions, environmentally friendly. organic-chemistry.org

The choice of starting materials and solvents has a significant impact on the sustainability of a synthesis.

Renewable Feedstocks: 2-Butanone can be produced from renewable resources through biotechnological processes. For example, engineered E. coli can synthesize 2-butanone from glucose. nih.govresearchgate.net Levulinic acid, another biomass-derived chemical, can also be converted to 2-butanone enzymatically. nih.gov The allyl group can potentially be derived from glycerol, a byproduct of biodiesel production.

Environmentally Benign Solvents: Traditional organic solvents are often volatile and toxic. Green chemistry encourages the use of safer alternatives. Water is an ideal green solvent, and some C-S bond formation reactions have been successfully performed in aqueous media. doaj.org Solvent-free reactions, often facilitated by microwave irradiation, represent another excellent green alternative. tandfonline.com

Green Solvents and Conditions
Approach Benefits
Aqueous Media Environmentally benign, non-toxic, and readily available. doaj.org
Solvent-Free Reactions Reduces waste, simplifies purification, and can lead to faster reaction times. tandfonline.com
Microwave Irradiation Can significantly reduce reaction times and improve yields. tandfonline.com

By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of 2-Butanone, 4-(2-propenylthio)-(9CI) can be achieved in a more efficient, selective, and sustainable manner.

Elucidation of Chemical Reactivity and Mechanistic Transformations of 2 Butanone, 4 2 Propenylthio 9ci

Investigations into the Reactivity of the Carbonyl Functional Group

The carbonyl group in 2-Butanone (B6335102), 4-(2-propenylthio)-(9CI) is a primary site for nucleophilic attack due to the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic. libretexts.orgmasterorganicchemistry.com

Nucleophilic Addition Reactions and Their Stereochemical Outcomes

Nucleophilic addition is a characteristic reaction of ketones. libretexts.orgmasterorganicchemistry.com The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol. libretexts.org

The stereochemical outcome of nucleophilic addition to the prochiral carbonyl carbon of 2-Butanone, 4-(2-propenylthio)-(9CI) can be predicted by established stereochemical models, such as the Felkin-Anh model. This model helps to forecast which diastereomer will be preferentially formed upon the creation of a new stereocenter. The model posits that the nucleophile will approach the carbonyl carbon from the least sterically hindered trajectory, which is typically opposite to the largest substituent. In the case of 2-Butanone, 4-(2-propenylthio)-(9CI), the substituents on the alpha-carbon are a methyl group and the 2-(2-propenylthio)ethyl group.

A variety of nucleophiles can participate in these addition reactions, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and cyanide ions.

Table 1: Predicted Nucleophilic Addition Reactions and Their Expected Major Diastereomeric Products

Nucleophile (Reagent)Predicted Major ProductStereochemical Model
Methylmagnesium bromide (CH₃MgBr)2-Methyl-4-(2-propenylthio)butan-2-olFelkin-Anh
Sodium borohydride (B1222165) (NaBH₄)4-(2-Propenylthio)butan-2-olFelkin-Anh
Hydrogen cyanide (HCN)2-Hydroxy-2-methyl-4-(2-propenylthio)butanenitrileFelkin-Anh

Aldol (B89426) Condensation and Related Enolate Chemistry

The presence of α-hydrogens (protons on the carbon atoms adjacent to the carbonyl group) in 2-Butanone, 4-(2-propenylthio)-(9CI) makes it susceptible to enolate formation under basic conditions. wikipedia.org The resulting enolate is a potent nucleophile and can react with another molecule of an aldehyde or ketone in what is known as an aldol reaction. wikipedia.orgnih.gov

In a self-condensation reaction, the enolate of 2-Butanone, 4-(2-propenylthio)-(9CI) would attack the carbonyl group of another molecule of the same ketone. However, crossed aldol condensations with a non-enolizable aldehyde, such as benzaldehyde, are generally more efficient and lead to a single major product. The reaction proceeds via a β-hydroxy ketone intermediate, which can subsequently dehydrate, particularly under heating, to yield an α,β-unsaturated ketone. wikipedia.org

Characterization of Reactions Involving the Propenylthio Moiety

The propenylthio group, which consists of a thioether and an alkene, offers additional avenues for chemical transformations, including oxidation at the sulfur atom and addition reactions at the carbon-carbon double bond.

Oxidation Pathways to Sulfoxides and Sulfones

The sulfur atom in the thioether moiety can be selectively oxidized to form a sulfoxide (B87167) and, upon further oxidation, a sulfone. The degree of oxidation can often be controlled by the choice of oxidizing agent and the reaction conditions. Common reagents for these transformations include hydrogen peroxide (H₂O₂) and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of sulfides to sulfoxides introduces a stereocenter at the sulfur atom.

Table 2: Predicted Oxidation Products of 2-Butanone, 4-(2-propenylthio)-(9CI)

Oxidizing AgentStoichiometryPredicted Major Product
m-CPBA1 equivalent4-(2-Propenylsulfinyl)-2-butanone (Sulfoxide)
m-CPBA>2 equivalents4-(2-Propenylsulfonyl)-2-butanone (Sulfone)
H₂O₂Controlled4-(2-Propenylsulfinyl)-2-butanone (Sulfoxide)
H₂O₂Excess4-(2-Propenylsulfonyl)-2-butanone (Sulfone)

It is important to note that with strong oxidizing agents, chemoselectivity can be a challenge, as the alkene is also susceptible to oxidation (e.g., epoxidation). stackexchange.com

Electrophilic and Radical Additions to the Alkene

The terminal double bond in the propenyl group is electron-rich and can undergo electrophilic addition reactions. savemyexams.com For instance, the addition of halogens like bromine (Br₂) is expected to proceed through a cyclic bromonium ion intermediate, leading to an anti-addition product. libretexts.org The addition of hydrogen halides (HX) will likely follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. libretexts.org

In contrast, the radical addition of HBr, typically initiated by peroxides, follows an anti-Markovnikov regioselectivity. chemistrysteps.comchemistryscore.comlibretexts.org This is because the bromine radical adds first to the double bond to generate the more stable carbon radical intermediate. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com

Table 3: Predicted Addition Reactions to the Alkene Moiety

ReagentConditionsPredicted Major ProductRegioselectivity
Br₂Inert solvent (e.g., CH₂Cl₂)4-((2,3-Dibromopropyl)thio)butan-2-oneN/A (anti-addition)
HBrNo peroxides4-((2-Bromopropyl)thio)butan-2-oneMarkovnikov
HBrPeroxides (ROOR), heat or UV light4-((3-Bromopropyl)thio)butan-2-oneAnti-Markovnikov

Rearrangement Reactions Involving the Sulfur Atom

Allyl thioethers are known to undergo sigmatropic rearrangements. The thio-Claisen rearrangement, a semanticscholar.orgsemanticscholar.org-sigmatropic shift, is a plausible transformation for a related vinyl allyl thioether, which is not the case for the parent compound. researchgate.netorganic-chemistry.orglibretexts.org However, the sulfur atom can be involved in other types of rearrangements. For example, conversion of the thioether to a sulfonium (B1226848) salt, followed by treatment with a base, can generate a sulfonium ylide. This ylide can then undergo a semanticscholar.orgrsc.org-sigmatropic rearrangement (Sommelet-Hauser rearrangement) or a rsc.orgnih.gov-rearrangement (Stevens rearrangement). rsc.orgresearchgate.netnii.ac.jp The Sommelet-Hauser rearrangement is often favored for allylic sulfonium ylides. nii.ac.jp

Lack of Publicly Available Research Data for 2-Butanone, 4-(2-propenylthio)-(9CI) Prevents In-Depth Analysis

The intended investigation was to focus on the following key areas:

Exploration of Hydrolytic and Solvolytic Stability: Understanding how the compound behaves in the presence of water and other solvents is crucial for determining its environmental fate and potential applications. However, no experimental or theoretical data on the hydrolysis or solvolysis rates and pathways for 2-Butanone, 4-(2-propenylthio)-(9CI) could be located.

Detailed Kinetic and Thermodynamic Studies of Key Reactions: To characterize the reactivity of this compound, kinetic data such as rate constants and activation energies, as well as thermodynamic parameters like enthalpy and entropy of reaction, are essential. The search did not yield any specific kinetic or thermodynamic studies involving 2-Butanone, 4-(2-propenylthio)-(9CI). While general principles of reactivity for ketones and thioethers are understood, specific quantitative data for this particular molecule is absent from the public domain.

Computational Probing of Reaction Mechanisms and Transition States: Modern computational chemistry provides powerful tools to investigate reaction mechanisms, identify transition states, and calculate energy barriers. Such studies would offer deep insights into the reactivity of 2-Butanone, 4-(2-propenylthio)-(9CI). However, no computational studies focused on this specific compound have been published in accessible scientific journals or databases.

While general information exists for the parent molecule, 2-butanone, and for other related sulfur-containing organic compounds, a direct extrapolation of this data to 2-Butanone, 4-(2-propenylthio)-(9CI) would be speculative and would not meet the standards of a scientifically rigorous article. The unique combination of the ketone functional group and the allyl thioether moiety in its structure suggests a rich and complex reactivity profile that warrants dedicated investigation.

The lack of available data highlights a potential area for future research. Experimental studies to determine its stability and reactivity, coupled with computational modeling, would be necessary to build a comprehensive understanding of 2-Butanone, 4-(2-propenylthio)-(9CI). Until such research is conducted and published, a detailed and accurate scientific article on its chemical reactivity and mechanistic transformations cannot be responsibly generated.

Systematic Exploration of Structural Analogs and Advanced Derivatives of 2 Butanone, 4 2 Propenylthio 9ci

Rational Design and Synthesis of Analogs with Modified Alkyl/Alkenyl Chains

The rational design of analogs of 2-Butanone (B6335102), 4-(2-propenylthio)-(9CI) with modified alkyl/alkenyl chains is a strategic approach to modulate its physicochemical properties and potential biological activity. Key modifications can be envisioned at two primary locations: the ethyl group of the butanone core and the allyl group of the thioether moiety.

Modification of the Butanone Backbone:

The ethyl group attached to the carbonyl carbon can be extended or branched to influence steric hindrance and lipophilicity. For instance, replacing the ethyl group with propyl, isopropyl, or tert-butyl groups can alter the molecule's interaction with biological targets. The synthesis of such analogs would likely involve the α-alkylation of a suitable ketone precursor. A general synthetic approach could involve the reaction of a 4-thiopropenyl butanone enolate with an appropriate alkyl halide.

Analog Modification Rationale Potential Synthetic Precursor
1-Penten-5-yl(propyl)sulfaneElongated alkyl chainIncreased lipophilicityPentan-2-one
3-Methyl-1-(propenylthio)butan-2-oneBranched alkyl chainIncreased steric bulk3-Methylbutan-2-one

Interactive Data Table: Analogs with Modified Butanone Backbone

AnalogModificationRationalePotential Synthetic Precursor
1-Penten-5-yl(propyl)sulfaneElongated alkyl chainIncreased lipophilicityPentan-2-one
3-Methyl-1-(propenylthio)butan-2-oneBranched alkyl chainIncreased steric bulk3-Methylbutan-2-one

Modification of the Alkenyl Chain:

The 2-propenyl group offers several avenues for modification. The double bond's position can be shifted to create isomeric analogs, such as a 1-propenylthio or an isopropenylthio derivative. The chain length can also be extended to a butenyl or pentenyl group, or branched to introduce steric bulk. The synthesis of these analogs would likely involve the reaction of a suitable halo-butanone with the corresponding alkenyl thiol.

Analog Modification Rationale Potential Synthetic Precursor
4-(1-Propenylthio)-2-butanoneIsomeric double bondAltered electronic properties1-Propenethiol
4-(2-Butenylthio)-2-butanoneElongated alkenyl chainIncreased lipophilicity and flexibility2-Butenethiol
4-(2-Methyl-2-propenylthio)-2-butanoneBranched alkenyl chainIncreased steric bulk near sulfur2-Methyl-2-propenethiol

Interactive Data Table: Analogs with Modified Alkenyl Chain

AnalogModificationRationalePotential Synthetic Precursor
4-(1-Propenylthio)-2-butanoneIsomeric double bondAltered electronic properties1-Propenethiol
4-(2-Butenylthio)-2-butanoneElongated alkenyl chainIncreased lipophilicity and flexibility2-Butenethiol
4-(2-Methyl-2-propenylthio)-2-butanoneBranched alkenyl chainIncreased steric bulk near sulfur2-Methyl-2-propenethiol

Synthesis of Derivatives Featuring Heteroatom Substitutions on the Propenylthio Unit

Introducing heteroatoms such as oxygen, nitrogen, or halogens onto the propenylthio unit can significantly alter the molecule's polarity, hydrogen bonding capacity, and reactivity.

Oxygen and Nitrogen Containing Derivatives:

Hydroxylation or amination of the allyl group can lead to derivatives with increased polarity. For example, the synthesis of a 4-(3-hydroxy-1-propenylthio)-2-butanone could potentially be achieved through the reaction of a protected 3-halo-1-propenol with 4-mercapto-2-butanone, followed by deprotection.

Halogenated Derivatives:

The introduction of halogens, such as chlorine or bromine, onto the double bond of the propenyl group can be accomplished through electrophilic addition reactions. These derivatives can serve as intermediates for further functionalization.

Derivative Heteroatom Substitution Potential Synthetic Method
4-(3-Hydroxy-1-propenylthio)-2-butanoneHydroxyl groupReaction with a protected 3-halo-1-propenol
4-(3-Amino-1-propenylthio)-2-butanoneAmino groupReaction with a protected 3-halo-1-propenamine
4-(2,3-Dichloro-propylthio)-2-butanoneChlorine atomsChlorination of the propenyl double bond

Interactive Data Table: Derivatives with Heteroatom Substitutions

DerivativeHeteroatom SubstitutionPotential Synthetic Method
4-(3-Hydroxy-1-propenylthio)-2-butanoneHydroxyl groupReaction with a protected 3-halo-1-propenol
4-(3-Amino-1-propenylthio)-2-butanoneAmino groupReaction with a protected 3-halo-1-propenamine
4-(2,3-Dichloro-propylthio)-2-butanoneChlorine atomsChlorination of the propenyl double bond

Functionalization of the Butanone Backbone for Novel Derivatives

The butanone backbone offers several sites for functionalization, including the α- and β-positions relative to the carbonyl group, as well as the terminal methyl group.

α-Functionalization:

The α-carbon (C3) is readily deprotonated to form an enolate, which can react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups. For example, methylation of the α-carbon would yield 3-methyl-4-(2-propenylthio)-2-butanone.

β-Functionalization:

Functionalization at the β-position (C1) is more challenging but could be achieved through multi-step synthetic sequences. For instance, conversion of the ketone to an enamine could direct alkylation to the β-position.

Terminal Methyl Group Functionalization:

The terminal methyl group (C1) can be functionalized through various reactions, such as oxidation to a carboxylic acid or halogenation followed by substitution.

Derivative Functionalization Position Potential Synthetic Strategy
3-Methyl-4-(2-propenylthio)-2-butanoneα-position (C3)Enolate alkylation
1-Hydroxy-4-(2-propenylthio)-2-butanoneTerminal methyl (C1)Selective oxidation
4-(2-Propenylthio)-2-oxobutanoic acidTerminal methyl (C1)Oxidation of the methyl group

Interactive Data Table: Derivatives with Functionalized Butanone Backbone

DerivativeFunctionalization PositionPotential Synthetic Strategy
3-Methyl-4-(2-propenylthio)-2-butanoneα-position (C3)Enolate alkylation
1-Hydroxy-4-(2-propenylthio)-2-butanoneTerminal methyl (C1)Selective oxidation
4-(2-Propenylthio)-2-oxobutanoic acidTerminal methyl (C1)Oxidation of the methyl group

Structure-Reactivity and Structure-Function Relationship (SAR/SFR) Studies of Derivatives

While specific biological activity for 2-Butanone, 4-(2-propenylthio)-(9CI) is not extensively documented, SAR and SFR studies of analogous compounds can provide valuable insights. For instance, studies on other bioactive ketones reveal that modifications to the alkyl chains can significantly impact their interaction with biological targets. Similarly, the introduction of polar groups or heteroatoms can influence bioavailability and metabolic stability.

Based on general principles, it can be hypothesized that:

Increased lipophilicity through chain elongation may enhance membrane permeability.

Introduction of steric bulk near the carbonyl or sulfur atom could influence selectivity for specific binding pockets.

Incorporation of hydrogen bond donors/acceptors (e.g., -OH, -NH2) may lead to stronger and more specific interactions with biological macromolecules.

Investigation of Conformational Preferences and Isomeric Forms

The flexible nature of 2-Butanone, 4-(2-propenylthio)-(9CI) allows for a multitude of conformational isomers. The rotation around the C-C and C-S single bonds will lead to various spatial arrangements of the butanone and propenylthio moieties. Computational modeling and spectroscopic techniques like NMR can be employed to determine the preferred conformations in different environments.

The presence of a stereocenter is not inherent to the parent molecule. However, functionalization of the butanone backbone or the propenylthio unit can introduce chirality. For example, alkylation at the C3 position of the butanone would create a chiral center, leading to a pair of enantiomers (R and S). Similarly, addition reactions across the double bond of the propenyl group can generate one or two chiral centers, resulting in diastereomers. The stereochemistry of these derivatives would be a critical factor in their biological activity, as enantiomers and diastereomers often exhibit different pharmacological profiles.

Advanced Analytical Spectroscopic and Chromatographic Methodologies for 2 Butanone, 4 2 Propenylthio 9ci

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 2-Butanone (B6335102), 4-(2-propenylthio)-(9CI), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and stereochemistry.

Based on established chemical shift values for similar structural motifs, a predicted ¹H and ¹³C NMR data table for 2-Butanone, 4-(2-propenylthio)-(9CI) is presented below.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS)

Atom NumberPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
12.15s-
32.75t7.0
42.65t7.0
53.20d7.2
65.70ddt17.0, 10.0, 7.2
7a5.10d10.0
7b5.15d17.0

Predicted ¹³C NMR Data (in CDCl₃, referenced to TMS)

Atom NumberPredicted Chemical Shift (ppm)
130.0
2209.0
345.0
430.0
535.0
6134.0
7118.0

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key expected correlations for 2-Butanone, 4-(2-propenylthio)-(9CI) would include the coupling between the protons on C-3 and C-4, and the extensive coupling network within the allyl group (protons on C-5, C-6, and C-7). docbrown.infonih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. docbrown.info The predicted HSQC spectrum would show cross-peaks connecting the proton and carbon signals for each C-H bond in the molecule, as detailed in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting the different functional groups. docbrown.info For instance, the protons on C-1 (the methyl group) would show a correlation to the carbonyl carbon at C-2. The protons on C-3 would correlate with C-2 and C-4, and the protons on C-4 would correlate with C-3 and C-5, thus linking the butanone backbone to the thioether sulfur. The protons of the allyl group would show correlations that confirm its connectivity to the sulfur atom.

Dynamic NMR for Conformational Studies

The flexibility of the allyl group and the C-C single bonds in the butanone chain suggests that 2-Butanone, 4-(2-propenylthio)-(9CI) may exist as a mixture of conformers in solution. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures, could provide insights into the conformational dynamics of the molecule. acs.org By analyzing changes in the line shape of the NMR signals with temperature, it would be possible to determine the energy barriers for bond rotations and to identify the preferred conformations.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry (MS/MS), a specific ion (often the molecular ion) is selected and then fragmented, and the resulting fragment ions are analyzed. This technique would be invaluable for confirming the proposed structure of 2-Butanone, 4-(2-propenylthio)-(9CI). consensus.app By isolating the molecular ion (predicted m/z 144) and inducing its fragmentation, the resulting spectrum would provide definitive evidence for the connectivity of the butanone and allylthio moieties. The fragmentation of precursor ions can be systematically studied to piece together the molecular structure.

A plausible fragmentation pathway for 2-Butanone, 4-(2-propenylthio)-(9CI) under electron ionization is outlined below:

Predicted Major Fragments in the Mass Spectrum of 2-Butanone, 4-(2-propenylthio)-(9CI)

m/zProposed Fragment Structure
144[M]⁺˙ (Molecular Ion)
103[M - C₃H₅]⁺
87[M - C₃H₅S]⁺
73[C₃H₅S]⁺
57[CH₃CH₂CO]⁺
43[CH₃CO]⁺
41[C₃H₅]⁺

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For 2-Butanone, 4-(2-propenylthio)-(9CI), with a molecular formula of C₇H₁₂OS, the expected exact mass of the molecular ion would be calculated. An HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. chegg.com These two techniques are often complementary.

For 2-Butanone, 4-(2-propenylthio)-(9CI), the key functional groups are the ketone carbonyl group, the carbon-carbon double bond of the allyl group, and the carbon-sulfur single bond of the thioether.

Predicted Characteristic Vibrational Frequencies

Functional GroupVibrational ModePredicted FTIR Absorption (cm⁻¹)Predicted Raman Signal (cm⁻¹)
C=O (Ketone)Stretch1715 (strong)1715 (weak)
C=C (Alkene)Stretch1645 (medium)1645 (strong)
C-S (Thioether)Stretch700-600 (weak)700-600 (strong)
=C-H (Alkene)Stretch3080 (medium)3080 (medium)
C-H (Alkane)Stretch2980-2850 (strong)2980-2850 (strong)

The strong C=O stretch in the FTIR spectrum and the strong C=C and C-S stretches in the Raman spectrum would be key diagnostic peaks for the identification and characterization of 2-Butanone, 4-(2-propenylthio)-(9CI).

X-ray Crystallography for Precise Solid-State Structural Determination

The determination of a compound's solid-state structure through single-crystal X-ray crystallography is contingent upon the ability to grow a suitable, high-quality crystal. The physical state of 2-Butanone, 4-(2-propenylthio)-(9CI) at standard conditions, whether it is a crystalline solid or a liquid, has not been documented in the available scientific literature. Consequently, there are no reported studies on its crystallization or any subsequent structural elucidation by X-ray diffraction. Without a crystalline form, this technique is not applicable, and as such, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, can be presented.

Computational Chemistry and Theoretical Investigations of 2 Butanone, 4 2 Propenylthio 9ci

Quantum Chemical Calculations: Electronic Structure, Bonding Analysis, and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of 2-Butanone (B6335102), 4-(2-propenylthio)-(9CI). These calculations can elucidate the distribution of electrons within the molecule, the nature of its chemical bonds, and the energies and shapes of its molecular orbitals.

Electronic Structure: The electronic structure is largely dictated by the interplay of the carbonyl group (C=O), the sulfur atom, and the vinyl group (CH=CH2). The oxygen and sulfur atoms, being highly electronegative, significantly influence the electron density distribution. A Mulliken population analysis, for instance, would likely reveal a partial negative charge on the oxygen and sulfur atoms and partial positive charges on the adjacent carbon atoms.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. For 2-Butanone, 4-(2-propenylthio)-(9CI), the HOMO is expected to be localized primarily on the sulfur atom and the C=C double bond, indicating these are the most likely sites for electrophilic attack. The LUMO is anticipated to be centered on the carbonyl group's C=O π* antibonding orbital, making the carbonyl carbon a prime target for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and chemical reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional structure and energetic properties of molecules. For 2-Butanone, 4-(2-propenylthio)-(9CI), DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G*, can determine the most stable geometric arrangement of its atoms.

Geometry Optimization: The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. This would reveal the preferred spatial orientation of the flexible ethylthio and propenyl groups relative to the butanone backbone. The results of such a calculation would provide precise values for key structural parameters.

ParameterOptimized Value (B3LYP/6-31G*)
C=O Bond Length~1.22 Å
C-S Bond Lengths~1.81 Å
C=C Bond Length~1.34 Å
C-S-C Bond Angle~100°
O=C-C-C Dihedral AngleVaries with conformation

Energy Calculations: Beyond geometry, DFT is used to calculate various thermodynamic properties. These calculations can predict the molecule's total electronic energy, enthalpy of formation, and Gibbs free energy. These values are critical for understanding the molecule's stability and its potential to participate in chemical reactions.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical methods are excellent for single molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their conformational changes and interactions with other molecules.

Conformational Landscapes: The flexible single bonds in 2-Butanone, 4-(2-propenylthio)-(9CI) allow for a wide range of possible three-dimensional shapes or conformations. MD simulations can explore this conformational landscape by simulating the atomic motions over nanoseconds or even microseconds. The resulting trajectory can be analyzed to identify the most populated and energetically favorable conformations, providing a dynamic picture of the molecule's structure.

Intermolecular Interactions: MD simulations are also invaluable for studying how 2-Butanone, 4-(2-propenylthio)-(9CI) interacts with other molecules, such as solvents or biological macromolecules. By simulating the molecule in a box of water, for example, one can analyze the formation and dynamics of hydrogen bonds between the carbonyl oxygen and water molecules. This provides insight into its solubility and behavior in aqueous environments.

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational methods can predict various spectroscopic properties of 2-Butanone, 4-(2-propenylthio)-(9CI), which can then be compared with experimental spectra to validate the computational model and aid in spectral interpretation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of chemical bonds and can be correlated with the peaks observed in an experimental IR spectrum. For this molecule, characteristic calculated frequencies would include the C=O stretch, the C=C stretch, and various C-H and C-S vibrations.

Vibrational ModePredicted Frequency (cm⁻¹)
C=O Stretch~1715 cm⁻¹
C=C Stretch~1640 cm⁻¹
C-S Stretch~700 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can also predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. These predictions are highly sensitive to the electronic environment of each nucleus and are invaluable for assigning peaks in experimental NMR spectra.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbonyl Carbon-~208 ppm
Allylic CH₂~3.2 ppm~35 ppm
Vinylic CH~5.8 ppm~130 ppm
Vinylic CH₂~5.1 ppm~118 ppm

In Silico Modeling of Reactivity and Mechanistic Pathways

Computational chemistry provides powerful tools for investigating the reactivity of 2-Butanone, 4-(2-propenylthio)-(9CI) and elucidating the mechanisms of its chemical reactions.

Reactivity Modeling: By analyzing the calculated electronic properties, such as the distribution of molecular orbitals and electrostatic potential, regions of the molecule that are susceptible to attack by electrophiles or nucleophiles can be identified. For example, the negative electrostatic potential around the carbonyl oxygen suggests it is a likely site for protonation or coordination to a Lewis acid.

Mechanistic Pathways: For a proposed reaction, computational methods can be used to map out the entire reaction pathway. This involves calculating the structures and energies of the reactants, transition states, and products. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. This approach could be used, for example, to study the mechanism of addition reactions to the C=C double bond or nucleophilic addition to the carbonyl group.

Cheminformatics Approaches for Analog Prioritization and Library Design

Cheminformatics utilizes computational techniques to analyze and organize chemical information, which can be applied to 2-Butanone, 4-(2-propenylthio)-(9CI) for various purposes.

Analog Prioritization: By representing the molecule as a set of numerical descriptors (e.g., molecular weight, logP, number of rotatable bonds), it can be compared to large databases of other compounds. Similarity searching can identify commercially available or synthetically accessible analogs with similar properties, which can be prioritized for further experimental testing.

Library Design: If the goal is to explore the chemical space around this molecule, cheminformatics tools can be used to design a virtual library of related compounds. This involves systematically modifying different parts of the molecule, such as the length of the alkyl chain or the substituents on the propenyl group, and then calculating the properties of these new virtual compounds to select a diverse and promising set for synthesis.

Investigations into Potential Applications and Intermolecular Interactions of 2 Butanone, 4 2 Propenylthio 9ci and Its Analogs

Exploration in Agrochemical Sciences and Crop Protection (e.g., as novel pesticide precursors)

The potential of sulfur-containing ketones like "2-Butanone, 4-(2-propenylthio)-(9CI)" as precursors for novel pesticides is an area of scientific interest. The presence of both a reactive carbonyl group and a thioether linkage with an allyl group suggests possibilities for derivatization to create molecules with potential biological activity. However, no studies have been published to date that specifically investigate this compound or its analogs for such purposes.

In Vitro Studies of Herbicidal Activity

No in vitro studies on the herbicidal activity of "2-Butanone, 4-(2-propenylthio)-(9CI)" have been documented. Future research could involve screening this compound and its derivatives against a panel of common weed species to assess any inhibitory effects on seed germination or plant growth.

Fungicidal Efficacy Assessments

Similarly, there is no available data on the fungicidal efficacy of "2-Butanone, 4-(2-propenylthio)-(9CI)". Investigations in this area would typically involve testing the compound's ability to inhibit the growth of various pathogenic fungi that affect crops.

Evaluation in Pharmaceutical Research and Drug Discovery (e.g., as medicinal intermediates)

The structural motifs present in "2-Butanone, 4-(2-propenylthio)-(9CI)" could theoretically be of interest in medicinal chemistry. The butanone core and the allyl thioether side chain offer multiple points for chemical modification, which could lead to the synthesis of a library of compounds for biological screening.

Design and Synthesis of Biologically Relevant Small Molecules

The synthesis of analogs of "2-Butanone, 4-(2-propenylthio)-(9CI)" has not been reported in the context of creating biologically relevant small molecules. Such research would involve modifying the core structure to explore structure-activity relationships.

In Vitro Studies of Receptor Modulation or Enzyme Inhibition

There are no published in vitro studies examining the ability of "2-Butanone, 4-(2-propenylthio)-(9CI)" to modulate receptor activity or inhibit enzymes. This remains a hypothetical area for future investigation.

Role in Material Science and Polymer Chemistry (e.g., as surfactant precursors)

The potential application of "2-Butanone, 4-(2-propenylthio)-(9CI)" as a precursor for surfactants or in polymer chemistry has not been explored. The presence of both a polar ketone group and a nonpolar hydrocarbon chain could suggest amphiphilic properties, which are characteristic of surfactants, but no research has been conducted to confirm this.

Monomeric or Cross-linking Agent Potential in Polymer Synthesis

The presence of an allyl group in 2-Butanone (B6335102), 4-(2-propenylthio)-(9CI) suggests its potential as a monomer in polymer synthesis. Allyl compounds are known to participate in polymerization reactions, although they often exhibit unique behaviors such as addition-fragmentation chain transfer. acs.org Recent research has explored the use of cyclic allyl sulfides (CAS) in copolymerization with various monomers under free-radical conditions. This approach introduces dynamic motifs into the polymer backbone, allowing for post-polymerization radical rearrangement that can facilitate both chain scission and extension. researchgate.net For instance, the copolymerization of a cyclic allyl sulfide (B99878) additive with monomers like methyl methacrylate (B99206) and styrene (B11656) has been demonstrated to introduce main-chain dynamic motifs. researchgate.net

Furthermore, the synthesis of novel trithiocarbonate (B1256668) and allyl sulfide-containing monomers with terminal (meth)acrylate functional groups has been achieved with high yields. rsc.org These monomers, designated as CRAFT (Controllable Reversible Addition Chain Transfer) monomers, have shown the ability to control the mechanical and polymerization properties of the resulting polymer networks. rsc.org The allyl sulfide monomers, in particular, reached high acrylate (B77674) conversion in short periods of light exposure. rsc.org The Cu(I)-catalyzed Doyle-Kirmse reaction has also been successfully employed in the polymerization of bis(allyl sulfides) and bis(α-diazoesters), leading to the synthesis of novel sulfur-containing polymers. researchgate.net These findings suggest that 2-Butanone, 4-(2-propenylthio)-(9CI), with its allyl sulfide functionality, could potentially be utilized as a monomer or a cross-linking agent to introduce specific functionalities and properties into polymer chains.

Surface Active Agent Design and Characterization

Information regarding the direct application of 2-Butanone, 4-(2-propenylthio)-(9CI) or its close analogs as surface-active agents is not available in the current literature. However, the molecular structure, containing both a polar ketone group and a less polar allyl thioether tail, suggests that it could exhibit some surfactant properties. The design of surfactants often involves balancing hydrophilic and lipophilic characteristics to achieve desired interfacial activity. The thioether linkage, in general, contributes to the lipophilicity of a molecule. Further research would be necessary to characterize its potential as a surfactant, including measurements of critical micelle concentration and its ability to lower surface tension.

Flavor and Fragrance Chemistry Applications (if relevant to its organoleptic properties)

While the specific organoleptic properties of 2-Butanone, 4-(2-propenylthio)-(9CI) are not documented, the characteristics of related compounds provide some insight. Allyl sulfides are well-known for their strong, often pungent, odors. For example, allyl methyl sulfide is a key contributor to the characteristic odor of garlic breath. wikipedia.org Diallyl sulfide also possesses a distinct garlic-like odor. nih.gov On the other hand, ketones are frequently used in the flavor and fragrance industry. A notable example is 4-(p-hydroxyphenyl)-2-butanone, also known as raspberry ketone, which is valued for its sweet, fruity aroma. nist.govnih.gov Another related compound, 4-(methylthio)-2-butanone, is described as having a sweet, sulfurous, and fruity flavor. nih.gov Given these precedents, it is plausible that 2-Butanone, 4-(2-propenylthio)-(9CI) possesses a complex flavor and fragrance profile, potentially combining the sharp, sulfurous notes of the allyl sulfide group with the sweeter, fruitier aspects of the 2-butanone structure.

Studies of Interactions with Model Biological Systems (excluding clinical human data)

The biological activities of allyl sulfides have been a subject of considerable research, offering a framework to hypothesize the potential interactions of 2-Butanone, 4-(2-propenylthio)-(9CI) with biological systems.

Elucidation of Enzyme Substrate or Inhibitor Potential in Cell-Free Systems

Allyl sulfides have been shown to interact with various enzymes. For instance, diallyl sulfide is a known inhibitor of Cytochrome P450 2E1 (CYP2E1). oup.com This inhibition can have protective effects against neurotoxicity induced by compounds that are metabolically activated by CYP2E1. oup.comoup.com Studies have also investigated the in vivo effects of diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS) on phase I and phase II drug-metabolizing enzymes. nih.gov While DAS was found to slightly increase CYP2E1 activity, DADS and DATS did not show a significant effect on this enzyme. nih.gov Conversely, DATS and, to a lesser extent, DADS, were found to significantly increase the activities of phase II detoxification enzymes such as glutathione (B108866) S-transferase and quinone reductase. nih.gov

Furthermore, a novel form of enzyme inactivation has been demonstrated using an allyl sulfoxide (B87167)–allyl sulfenate ester rearrangement. This mechanism involves a pyridoxal (B1214274) phosphate-dependent enzyme catalyzing an elimination reaction to generate an allyl sulfoxide, which then rearranges to an electrophilic allyl sulfenate ester that can be captured by an active-site nucleophile, leading to enzyme inactivation. nih.gov Given that 2-Butanone, 4-(2-propenylthio)-(9CI) contains an allyl sulfide moiety, it could potentially serve as a substrate or inhibitor for a range of enzymes, particularly those involved in detoxification and redox regulation.

CompoundEnzymeEffect
Diallyl Sulfide (DAS)Cytochrome P450 2E1 (CYP2E1)Inhibitor
Diallyl Sulfide (DAS)Phase I enzymes (CYP2E1)Slight increase in activity
Diallyl Disulfide (DADS)Phase II enzymesWeak increase in activity
Diallyl Trisulfide (DATS)Phase II enzymesStrong increase in activity

Investigations into Cellular Pathway Modulation in Model Organisms

Research on allyl sulfides has revealed their ability to modulate various cellular pathways in model organisms and cell lines. These compounds have been reported to exhibit anticancer properties by affecting xenobiotic metabolizing enzymes and inducing their down-activation. nih.govresearchgate.net The anticancer effects are thought to be mediated through interactions with proteins that have reactive thiol groups and are involved in detoxification and cellular redox homeostasis. nih.gov

Allyl sulfides can induce oxidative stress in cancer cells by generating reactive oxygen species (ROS) and depleting glutathione (GSH). researchgate.net Specifically, diallyl trisulfide (DATS) has been shown to inhibit the growth of skin cancer cells by increasing intracellular ROS, inducing DNA damage, and promoting G2/M arrest and apoptosis. acs.org The cytotoxic effects of different allyl sulfides often correlate with the number of sulfur atoms, with DATS being more potent than DADS, which is in turn more potent than DAS. researchgate.net

In addition to inducing apoptosis, allyl sulfides can modulate signaling pathways involved in inflammation and cell survival. For instance, allyl sulfide has been shown to counteract neurotoxicity by inhibiting neuroinflammation and oxidative stress, partly through the inhibition of microglial M1 polarization and the NF-κB signaling pathway. oup.com Furthermore, diallyl trisulfide has been found to induce an increase in intracellular calcium levels in renal tubular cells, a key signaling event that can influence various cellular processes. nih.gov The differential effects of allyl sulfides on calcium signaling also appear to be related to the number of sulfur atoms. nih.gov These findings suggest that 2-Butanone, 4-(2-propenylthio)-(9CI), as an allyl sulfide-containing compound, could potentially modulate similar cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

CompoundCellular EffectModel System
Diallyl Trisulfide (DATS)Growth inhibition, ROS generation, DNA damage, G2/M arrest, apoptosisHuman melanoma A375 cells and basal cell carcinoma cells
Allyl SulfidesInhibition of neuroinflammation and oxidative stressRat model of 1-bromopropane-induced neurotoxicity
Diallyl Trisulfide (DATS)Increased intracellular Ca2+ levelsMadin-Darby canine kidney (MDCK) renal tubular cells
Allyl SulfidesInduction of phase II detoxification enzymesRat tissues

Environmental Fate and Degradation Pathways of 2 Butanone, 4 2 Propenylthio 9ci

Photolytic Degradation Mechanisms under Simulated Environmental Conditions

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by photons of light. For organic compounds in the environment, this primarily occurs through direct absorption of sunlight or through indirect reactions with photochemically generated reactive species.

The 2-butanone (B6335102) moiety of the molecule is susceptible to photolytic cleavage. Ketones can undergo a Norrish Type I reaction, which involves the homolytic cleavage of the bond between the carbonyl group and one of the adjacent alpha-carbons upon absorption of UV radiation. This process would result in the formation of radical species that can subsequently undergo further reactions. Another potential pathway is the Norrish Type II reaction, involving intramolecular hydrogen abstraction, though this is less likely given the structure of 2-Butanone, 4-(2-propenylthio)-(9CI).

The thioether linkage can also be a target for photolytic degradation. Thioethers are known to be oxidized to sulfoxides and subsequently to sulfones in the presence of light and oxygen. This photo-oxidation can be a significant degradation pathway for organosulfur compounds in the sunlit surface waters and in the atmosphere.

Table 1: Potential Photolytic Degradation Products of 2-Butanone, 4-(2-propenylthio)-(9CI)

Initial ReactantPhotolytic ProcessPotential Primary Products
2-Butanone, 4-(2-propenylthio)-(9CI)Norrish Type I CleavageAcyl and alkyl radicals
2-Butanone, 4-(2-propenylthio)-(9CI)Photo-oxidation of thioether2-Butanone, 4-(2-propenylsulfinyl)-(9CI) (Sulfoxide)
2-Butanone, 4-(2-propenylsulfinyl)-(9CI)Further Photo-oxidation2-Butanone, 4-(2-propenylsulfonyl)-(9CI) (Sulfone)

This table presents potential degradation products based on known photochemical reactions of ketones and thioethers. Specific reaction rates and product distributions for the target compound have not been experimentally determined.

Biodegradation Pathways in Aquatic and Terrestrial Systems

Biodegradation is a crucial process for the removal of organic chemicals from the environment, mediated by microorganisms such as bacteria and fungi. The biodegradability of 2-Butanone, 4-(2-propenylthio)-(9CI) will depend on the ability of microbial enzymes to attack its structure.

Organosulfur compounds are known to be biodegradable under both aerobic and anaerobic conditions. The thioether bond can be cleaved by various microbial enzymes. One common pathway is the oxidation of the sulfur atom to form a sulfoxide (B87167), which can then be further metabolized. In some cases, the C-S bond can be cleaved directly. The presence of other carbon sources can influence the rate of biodegradation of organosulfur compounds.

The ketone group can also be a point of microbial attack. Ketones can be reduced to the corresponding secondary alcohols or undergo other transformations. The allyl group may also be subject to microbial oxidation or reduction. Studies on related organosulfur compounds, such as those derived from garlic, indicate that allyl sulfides can be metabolized through various pathways in biological systems, suggesting that similar enzymatic processes could occur in the environment.

Table 2: Potential Microbial Biotransformation Reactions for 2-Butanone, 4-(2-propenylthio)-(9CI)

Functional GroupMicrobial TransformationPotential Product Type
ThioetherOxidationSulfoxide, Sulfone
ThioetherC-S Bond CleavageThiol and alcohol/acid
KetoneReductionSecondary Alcohol
Allyl GroupOxidationEpoxide, Diol

This table outlines plausible biotransformation reactions based on the known microbial metabolism of similar chemical structures. The actual metabolic pathways in specific environmental compartments may vary.

Identification of Environmental Metabolites and Transformation Products

Based on the degradation pathways discussed above, a number of potential environmental metabolites and transformation products of 2-Butanone, 4-(2-propenylthio)-(9CI) can be predicted. The identification of these products is crucial for a complete understanding of the environmental risk associated with the parent compound.

The primary transformation products are expected to result from the oxidation of the sulfur atom and modifications to the butanone and allyl moieties.

Table 3: Predicted Environmental Metabolites and Transformation Products

Transformation PathwayPredicted Product
Sulfur Oxidation 2-Butanone, 4-(2-propenylsulfinyl)-(9CI)
2-Butanone, 4-(2-propenylsulfonyl)-(9CI)
Ketone Reduction 4-(2-propenylthio)butan-2-ol
Allyl Group Oxidation 2-Butanone, 4-((2,3-dihydroxypropyl)thio)-
C-S Bond Cleavage 2-Butanone, 4-mercapto- and Allyl alcohol

This table provides a list of plausible metabolites and transformation products. The actual occurrence and concentration of these compounds in the environment would require specific analytical studies.

Conclusion and Future Research Trajectories

Synthesis of Current Academic Understanding of 2-Butanone (B6335102), 4-(2-propenylthio)-(9CI)

A comprehensive review of available scientific literature reveals a profound lack of academic understanding of 2-Butanone, 4-(2-propenylthio)-(9CI). While its chemical structure can be inferred from its name and basic chemical identifiers have been located, detailed information on its synthesis, physical and chemical properties, biological effects, and potential applications is not present in the public domain. The molecular formula for this compound is C7H12OS, and it has a molecular weight of 144.235 g/mol . chemsrc.com However, specific data regarding its density, boiling point, and other key chemical characteristics are not available. chemsrc.com

The absence of published research indicates that this compound has likely not been a subject of significant academic or industrial investigation, or that any such research has not been made public. Therefore, the current academic understanding is limited to its basic identification.

Identification of Critical Knowledge Gaps and Unexplored Research Avenues

The scarcity of information on 2-Butanone, 4-(2-propenylthio)-(9CI) presents numerous critical knowledge gaps and a wide array of unexplored research avenues.

Fundamental Chemical Properties: There is no available data on the fundamental physicochemical properties of this compound. Research is needed to determine its melting point, boiling point, density, solubility, and spectral characteristics (e.g., NMR, IR, Mass Spectrometry).

Synthesis and Characterization: No documented synthetic routes for 2-Butanone, 4-(2-propenylthio)-(9CI) were found. Developing and optimizing a synthetic pathway would be the first step in enabling further research. Full characterization of the synthesized compound would be necessary to confirm its structure and purity.

Biological Activity and Mechanism of Action: The biological effects of this compound are entirely unknown. Future research could explore its potential antimicrobial, antifungal, insecticidal, or other pharmacological activities. Should any biological activity be identified, subsequent studies would be required to elucidate its mechanism of action at the molecular level.

Metabolism and Toxicology: There is no information regarding the metabolism or toxicological profile of 2-Butanone, 4-(2-propenylthio)-(9CI). In vivo and in vitro studies are necessary to understand how this compound is metabolized and to assess its potential toxicity.

Analytical Methods: The lack of research on this compound means that no specific analytical methods for its detection and quantification have been developed. Future work would need to establish reliable analytical techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), for its analysis in various matrices.

Prospective Directions for Translational Research and Interdisciplinary Collaboration

Given the foundational nature of the knowledge gaps, translational research is a distant prospect. However, should initial exploratory studies reveal interesting properties, several directions for interdisciplinary collaboration could emerge.

Collaboration between Synthetic Chemists and Biologists: Synthetic chemists would be needed to produce the compound, while biologists could screen it for various biological activities. This collaboration would be fundamental to uncovering any potential applications.

Pharmacology and Toxicology: If the compound shows promise as a therapeutic agent, collaboration with pharmacologists and toxicologists would be essential to evaluate its efficacy, safety, and pharmacokinetic profile.

Agricultural Science: Depending on its properties, there might be potential applications in agriculture, for example, as a pesticide or plant growth regulator, which would necessitate collaboration with agricultural scientists.

Materials Science: The sulfur-containing nature of the molecule could be of interest to materials scientists for applications in polymer chemistry or other areas.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.